benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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Overview
Description
Benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with benzyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially yielding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Dihydro derivatives of the chromenone ring.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is primarily attributed to its ability to interact with various biological targets. The chromenone ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate oxidative stress pathways, reducing inflammation and preventing cellular damage .
Comparison with Similar Compounds
- **2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- **4,7-Dimethyl-2-oxo-2H-chromen-5-yl acetate
Comparison: Benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate stands out due to its unique ester linkage, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and a broader range of applications in medicinal chemistry and material science.
Properties
IUPAC Name |
benzyl 2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-8-16(20-14(2)10-18(21)25-17(20)9-13)23-12-19(22)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQCYHKDPRSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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